molecular formula C9H10IN3 B11842314 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11842314
M. Wt: 287.10 g/mol
InChI Key: SSZCJORJHZRJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a strategically halogenated chemical intermediate designed for advanced medicinal chemistry and drug discovery research. The incorporation of an iodine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold makes this compound a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . This enables researchers to efficiently introduce diverse carbon-based substituents at this key position, exploring structure-activity relationships and optimizing lead compounds. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, recognized for its significant protein kinase inhibitor (PKI) activity and its critical role in targeted cancer therapy . Derivatives of this scaffold have demonstrated potent inhibitory effects on kinases frequently disrupted in cancers, including EGFR, B-Raf, and MEK, showing particular promise in non-small cell lung cancer (NSCLC) and melanoma research . The specific substitution pattern of iodine at C3 and methyl groups at positions 2, 5, and 7 is engineered to influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets, thereby modulating its pharmacological profile . This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for any form of consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

3-iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10IN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3

InChI Key

SSZCJORJHZRJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)I)C

Origin of Product

United States

Preparation Methods

Hypervalent Iodine(III)-Mediated Halogenation

A breakthrough in regioselective iodination emerged with the use of hypervalent iodine(III) reagents, particularly PIDA, which acts as both an oxidant and a directing agent. The optimized protocol involves:

  • Reagents : Potassium iodide (KIKI, 1.5 equiv.), PIDA (1.0 equiv.)

  • Solvent : Water (H2OH_2O) or methanol (MeOHMeOH)

  • Conditions : Ambient temperature (25–27°C), 3-hour reaction time

Under these conditions, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes exclusive C3 iodination, achieving yields of 87–95%. The aqueous environment minimizes byproduct formation, while PIDA facilitates the generation of iodonium ions (I+I^+) for electrophilic attack (Fig. 1).

Table 1: Optimization of Iodination Conditions

EntryOxidantSolventYield (%)
1K2S2O8K_2S_2O_8H2OH_2O30
8PIDAH2OH_2O87
11PIDAH2OH_2O70

Data adapted from systematic screening.

Substrate Scope and Functional Group Tolerance

The methodology demonstrates broad applicability across substituted pyrazolo[1,5-a]pyrimidines:

  • Electron-donating groups (e.g., –OMe, –Me): Enhance reaction rates, yielding 83–95%.

  • Electron-withdrawing groups (e.g., –Cl, –Br): Slightly reduce yields to 69–73% due to decreased nucleophilicity at C3.

  • Heteroaromatic systems : Pyridine- and indole-containing derivatives achieve 78–92% yields, underscoring the method’s versatility.

Critical Parameters in Reaction Optimization

Solvent Effects

Polar protic solvents like H2OH_2O and MeOHMeOH enhance iodonium ion stability, whereas aprotic solvents (e.g., DCMDCM) result in lower yields (<50%). Methanol is preferred for chlorination, increasing yields from 67% (in H2OH_2O) to 86%.

Oxidant Stoichiometry

Reducing PIDA from 1.0 to 0.5 equiv. decreases yields to 52%, confirming its role in sustaining the iodination cycle. Excess KIKI (1.5 equiv.) ensures complete substrate conversion without overhalogenation.

Temperature and Reaction Time

Ambient temperature (25–27°C) balances reactivity and selectivity. Prolonged durations (>5 hours) promote decomposition, while shorter times (<2 hours) leave unreacted starting material.

Scalability and Industrial Adaptations

Gram-scale synthesis (3.5 mmol) of 3-iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in H2OH_2O achieves 84% yield, demonstrating feasibility for industrial production. Continuous flow reactors further enhance throughput, reducing purification steps through automated separation.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1H-NMR : Singlets at δ 2.45 (3H, –CH3_3), δ 2.68 (6H, –CH3_3), and δ 7.62 (1H, C3–H) confirm substitution patterns.

  • Mass Spectrometry : Molecular ion peaks at m/z 343 [M+H]+^+ align with theoretical values.

Purity Assessment

High-performance liquid chromatography (HPLC) reveals >98% purity for optimized batches, with residual solvents (<0.1%) quantified via gas chromatography (GC).

Comparative Evaluation of Halogenation Methods

MethodYield (%)RegioselectivityScalability
Traditional (I2/H2O2I_2/H_2O_2)55–65ModerateLow
PIDA/KIKI in H2OH_2O87–95HighHigh

Chemical Reactions Analysis

Cross-Coupling Reactions

The C3-iodo group enables diverse metal-catalyzed transformations:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, arylboronic acid (1.5 equiv), DMF/H<sub>2</sub>O (3:1), 100°C.

  • Example : Reaction with phenylboronic acid yields 3,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine in 89% yield .

Sonogashira Coupling

  • Conditions : PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (5 mol%), CuI (10 mol%), Et<sub>3</sub>N, terminal alkyne (2 equiv), THF, 60°C.

  • Example : Coupling with phenylacetylene produces 3-(phenylethynyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in 78% yield .

Regioselectivity and Substrate Scope

The C3 position exhibits exclusive reactivity due to:

  • Electronic effects : Electron-rich pyrazole ring directs electrophilic substitution.

  • Steric factors : 2,5,7-Trimethyl groups create a steric environment favoring C3 over C5/C7 positions .

Substrate Compatibility :

Substitution PatternReaction TypeYield (%)
2,5,7-TrimethylIodination87–92
2-Methyl, 7-ArylSuzuki Coupling83–95
5,7-DisubstitutedSonogashira Coupling75–82

Data compiled from multiple studies .

Mechanistic Validation

  • Radical pathway exclusion : Reactions proceed unaffected by TEMPO (radical scavenger), confirming an ionic mechanism .

  • Computational support : DFT studies show lower activation energy for C3 iodination (ΔG‡ = 18.3 kcal/mol) vs. C5 (ΔG‡ = 24.1 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine belongs to a class of compounds known for their anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values for this compound against A549 lung cancer cells at approximately 12.5 µM and MCF-7 breast cancer cells at 15.0 µM, suggesting its potential as a lead compound for developing new anticancer agents .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

2. Antimicrobial Properties
In addition to its anticancer activity, 3-iodo derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Optical Applications
Research has identified pyrazolo[1,5-a]pyrimidines as promising candidates for optical applications due to their tunable photophysical properties. The synthesis of fluorescent derivatives allows for their use in chemosensors and as probes for studying intracellular dynamics . The ability to modify their electronic structure can enhance their performance in solid-state emitters.

Synthesis and Derivative Transformations

The synthesis of this compound can be achieved through regioselective halogenation methods. This compound can serve as a precursor for further transformations into other substituted pyrazolo[1,5-a]pyrimidine derivatives via cross-coupling reactions such as Suzuki and Sonogashira coupling . This versatility in synthesis allows researchers to explore a wide range of derivatives with potentially enhanced biological activities.

Case Studies

Case Study 1: Anticancer Research
A study focused on the cytotoxicity of various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions significantly influenced their activity against cancer cell lines. The findings highlighted the importance of structural variations in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of halogenated pyrazolo[1,5-a]pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited stronger antibacterial effects compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation . The compound’s iodine atom can also participate in halogen bonding, influencing its interaction with biological targets .

Comparison with Similar Compounds

Halogenated Pyrazolo[1,5-a]pyrimidines

Compound Name Substituents Biological Activity Synthesis Method Key References
3-Iodo-2,5,7-trimethyl- I (C3), Me (C2,5,7) Anticancer (HER2 inhibition) K₂S₂O₈-mediated cyclization
5-Chloro-3-iodo- Cl (C5), I (C3) Undisclosed (structural analog) Halogenation of aminopyrazoles
2-Iodo-5-methyl- I (C2), Me (C5) Undisclosed Copper-catalyzed coupling
  • Key Differences: Positional isomerism of iodine (C3 vs. C2) alters electronic properties and target interactions. Methyl groups at C2,5,7 enhance steric bulk compared to chloro analogs .

Functionalized Derivatives with Electron-Withdrawing Groups

Compound Name Substituents Biological Activity Synthesis Method Key References
5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)- CF₃ (C5,7), CN (C3), SMe (C2) Kinase inhibition (potential) Multicomponent reactions
3-Acetyl-2,5,7-trimethyl- Acetyl (C3), Me (C2,5,7) Undisclosed Acetylation of methyl precursors
  • Key Differences: Trifluoromethyl and cyano groups enhance metabolic stability and binding affinity compared to iodine.

Fused-Ring and Hybrid Derivatives

Compound Name Structure Biological Activity Synthesis Method Key References
Pyrido[20,30:3,4]pyrazolo[1,5-a]pyrimidine Fused pyrido-pyrazolopyrimidine Kinase inhibition (e.g., PDE4) Stepwise cyclization with amines
7-(Morpholin-4-yl)- Morpholine (C7) PI3Kδ inhibition (COPD therapy) Morpholine substitution at C7
  • Key Differences: Fused rings (e.g., pyrido) expand π-conjugation, enhancing interactions with kinase ATP-binding pockets. Morpholine at C7 improves solubility and isoform selectivity .

Structure-Activity Relationship (SAR) Insights

  • Position of Halogenation: Iodine at C3 (target compound) vs. C2 (2-Iodo-5-methyl-) alters steric and electronic profiles, impacting kinase binding (e.g., HER2 vs. TRK) .
  • Methyl vs. Trifluoromethyl: Methyl groups (C2,5,7) provide moderate hydrophobicity, while trifluoromethyl groups (C5,7) enhance metabolic resistance and target affinity .
  • Hybrid Systems: Fused pyrido or benzoimidazo rings improve rigidity and selectivity for kinases like PDE4 .

Biological Activity

3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a notable compound within the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article provides an in-depth exploration of its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound has been achieved through a one-pot methodology that combines amino pyrazoles with enaminones and sodium halides. This method allows for efficient production under mild conditions and offers high yields. The reaction proceeds via cyclocondensation followed by oxidative halogenation, making it both environmentally friendly and scalable .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit various cancer cell lines through selective protein inhibition mechanisms. The compound’s structure contributes to its ability to interact with specific targets within the cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Inhibition of cell proliferation
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Disruption of cell cycle progression

Enzymatic Inhibition

The compound also exhibits inhibitory effects on various enzymes that are crucial in metabolic pathways. Studies have demonstrated that it can act as a selective inhibitor for certain kinases and phosphatases, which are often implicated in cancer progression and other diseases .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Protein Kinase B (AKT)8.0Competitive inhibition
Phosphoinositide 3-kinase6.5Non-competitive inhibition
Cyclin-dependent kinase 29.0Mixed inhibition

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Lung Cancer : In a preclinical study involving A549 cell lines, treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways .
  • Psychopharmacological Effects : Another study explored the anxiolytic properties of halogenated pyrazolo[1,5-a]pyrimidines. It was found that derivatives similar to this compound exhibited reduced anxiety-like behaviors in rodent models .

Q & A

Q. Q1. What are the common synthetic routes for 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or equivalent. For iodinated derivatives like 3-iodo-substituted pyrazolo[1,5-a]pyrimidines, halogenation steps (e.g., using N-iodosuccinimide or iodine monochloride) are critical. Precursor functionalization (e.g., introducing methyl groups at positions 2,5,7) can be achieved via alkylation or nucleophilic substitution under controlled conditions (e.g., NaH/DMF) .

Advanced Synthesis Optimization

Q. Q2. How can regioselective iodination be optimized in pyrazolo[1,5-a]pyrimidine derivatives?

Regioselective iodination at position 3 requires careful control of electrophilic substitution conditions. Studies on analogous compounds suggest using iodine in the presence of HNO₃ or Ag₂SO₄ to direct iodination to the pyrazole ring. Temperature modulation (0–25°C) and solvent polarity (e.g., DCM vs. DMF) significantly influence yield and selectivity. Monitoring via TLC and quenching with Na₂S₂O₃ ensures reproducibility .

Basic Characterization Techniques

Q. Q3. Which spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns. Iodo-substitution deshields adjacent carbons (δ 90–110 ppm in ¹³C).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 343 [M+H]⁺) and fragmentation patterns validate the core structure.
  • IR Spectroscopy : C-I stretches (500–600 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) provide additional confirmation .

Advanced Structural Analysis

Q. Q4. How are discrepancies between NMR and X-ray crystallography data resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. For example, X-ray data (e.g., C-I bond length: ~2.09 Å) may conflict with NMR-derived coupling constants. Computational methods (DFT calculations) reconcile these by modeling equilibrium states. Single-crystal studies (e.g., R factor <0.06) provide definitive geometry, while VT-NMR identifies temperature-dependent conformational changes .

Basic Biological Activity

Q. Q5. What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

These compounds exhibit antitumor, antifungal, and enzyme inhibitory activities. The iodine atom enhances lipophilicity and target binding (e.g., kinase inhibition). Methyl groups at positions 2,5,7 improve metabolic stability, as seen in analogs with IC₅₀ values <1 µM against cancer cell lines .

Advanced Mechanistic Studies

Q. Q6. What approaches elucidate the enzyme inhibitory mechanisms of 3-Iodo-2,5,7-trimethyl derivatives?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) under varied substrate concentrations to distinguish competitive/non-competitive binding.
  • Molecular Docking : Models (e.g., AutoDock Vina) predict interactions between the iodine atom and hydrophobic enzyme pockets.
  • SAR Studies : Trifluoromethyl or chloro analogs (cf. 3-iodo) are synthesized to probe steric/electronic effects on activity .

Data Contradiction Analysis

Q. Q7. How are contradictory bioactivity results across studies addressed?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from differential ATP concentrations in kinase assays.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinities independently of enzymatic activity .

Applications in Drug Development

Q. Q8. Why is this compound a candidate for medicinal chemistry?

Its modular synthesis allows rapid derivatization (e.g., introducing pharmacophores at position 3). The iodine atom serves as a handle for radiolabeling (¹²⁵I) in imaging studies. Preclinical data show favorable logP (~2.5) and aqueous solubility (>50 µM), addressing common PK challenges .

Advanced Analog Design

Q. Q9. How are analogues designed to improve pharmacokinetic properties?

  • Prodrug Strategies : Esterification of carboxylate groups (e.g., ethyl esters) enhances oral bioavailability.
  • Metabolic Blocking : Fluorination at position 5 reduces CYP450-mediated oxidation.
  • Co-crystal Studies : Identify hydrogen-bonding motifs (e.g., with His514 in EGFR) to guide substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.